
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl group attached to a propan-2-ol backbone, making it an interesting molecule for stereochemical studies and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and epichlorohydrin.
Epoxide Formation: The reaction of 4-methylthiophenol with epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-one.
Reduction: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and stereochemical effects in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The 4-methylthiophenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: can be compared with similar compounds such as:
(1R,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a phenyl group instead of a thiophenyl group.
(1S,2R)-1-Amino-1-(4-methylthiophenyl)butan-2-OL: A homologous compound with an extended carbon chain.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
Clé InChI |
DNDREDHRVVFTHL-GMSGAONNSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=C(C=C1)SC)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


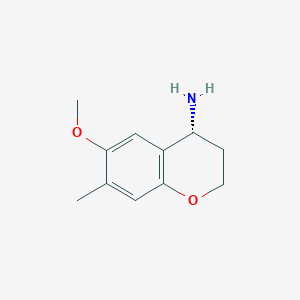
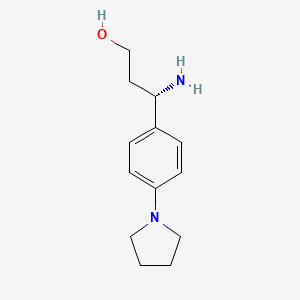
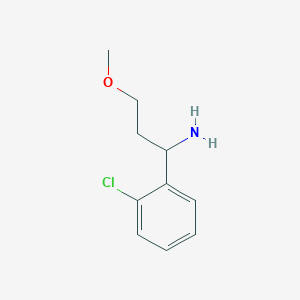
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
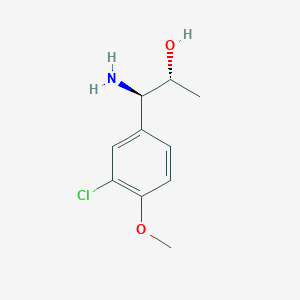
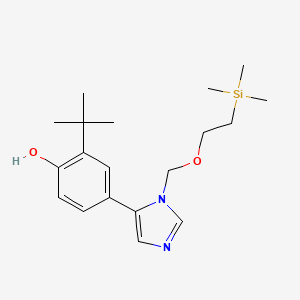
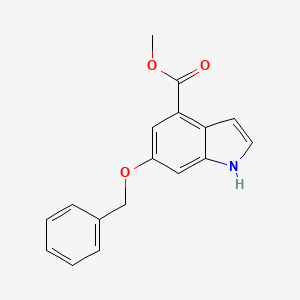


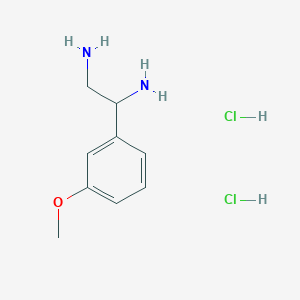

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
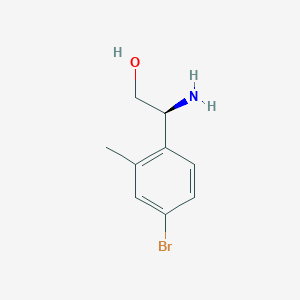
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)
